(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-(3,4,6-trimethyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS2/c1-8-6-9(2)13-11(7-8)21-15(18(13)3)17-14(19)10-4-5-12(16)20-10/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSCFSUMFZPYAMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=NC(=O)C3=CC=C(S3)Br)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to show significant anti-inflammatory and analgesic activities. They are believed to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid.
Mode of Action
It can be inferred from the related benzothiazole derivatives that these compounds may interact with their targets by inhibiting the cyclo-oxygenase pathways, which are responsible for the conversion of arachidonic acid to prostaglandins.
Biochemical Pathways
(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide likely affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This can result in anti-inflammatory and analgesic effects. The downstream effects of this inhibition could include a reduction in inflammation and pain.
Biological Activity
(E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a synthetic compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on antimicrobial, cytotoxic, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom and a thiophene ring, which are significant for its biological interactions. The molecular formula is C₁₉H₁₃BrN₂O₂S, and it has a molecular weight of 413.29 g/mol. The presence of the trimethylbenzo[d]thiazole moiety enhances its reactivity and potential biological activity.
Biological Activity Overview
Research indicates that (E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.
Cytotoxic Activity
The cytotoxic effects of the compound have been assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The cytotoxicity observed indicates that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
The biological activity of (E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- DNA Interaction : It could interact with DNA or RNA, disrupting replication and transcription processes in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound might induce oxidative stress in microbial cells and cancer cells, leading to cell death.
Case Studies
A recent study conducted by researchers focused on the synthesis and evaluation of thiazole derivatives demonstrated that compounds similar to (E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibited promising results in both antimicrobial and anticancer assays .
In another case study involving animal models, the administration of this compound showed significant tumor reduction in xenograft models of breast cancer, supporting its potential therapeutic application .
Scientific Research Applications
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicate significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed as a potential antimicrobial agent, particularly in treating infections caused by resistant strains.
Cytotoxic Activity
The cytotoxic effects of the compound have been assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
The cytotoxicity observed indicates that the compound has potential as an anticancer agent, warranting further investigation into its mechanisms of action.
Case Studies
- Antimicrobial Efficacy : A study focused on synthesizing and evaluating thiazole derivatives demonstrated that compounds similar to (E)-5-bromo-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide exhibited promising results in both antimicrobial assays against resistant bacterial strains.
- Anticancer Potential : In another case study involving animal models, the administration of this compound showed significant tumor reduction in xenograft models of breast cancer. This supports its potential therapeutic application in oncology.
Comparison with Similar Compounds
Thiophene-Carboxamide Derivatives
Thiophene-carboxamide scaffolds are prevalent in medicinal and materials chemistry. Key analogs include:
Table 1: Thiophene-Carboxamide Analogs
Key Observations :
Benzo[d]thiazole and Thiazole Derivatives
Examples from the evidence include:
Table 2: Thiazole-Based Analogs
Key Observations :
Thiadiazole Derivatives
Thiadiazoles, while structurally distinct, share functional similarities:
Table 3: Thiadiazole Analogs
Key Observations :
Reactivity and Functionalization
- Bromine Reactivity : highlights bromine substitution in imidazothiadiazoles with secondary amines. The target’s bromo-thiophene may undergo similar nucleophilic substitution, enabling derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
